molecular formula C17H12F2N2O3S B2613169 N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide CAS No. 929473-92-7

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Cat. No. B2613169
CAS RN: 929473-92-7
M. Wt: 362.35
InChI Key: ANLCKJKMWXVNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a useful research compound. Its molecular formula is C17H12F2N2O3S and its molecular weight is 362.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel derivatives involving N-(3-chloro-4-fluorophenyl) acetamides has been explored for their potential anti-inflammatory activities. For example, derivatives synthesized by Sunder and Maleraju (2013) showed significant anti-inflammatory activity, highlighting the chemical versatility and therapeutic potential of compounds within this structural class K. Sunder & Jayapal Maleraju, 2013.

  • Thiazolyl derivatives have been developed to target specific enzymes or receptors, demonstrating significant biological activities, such as Src kinase inhibitory and anticancer activities. A study by Fallah-Tafti et al. (2011) illustrated the potential of these derivatives in inhibiting Src kinase, a key regulator in cancer progression, suggesting their utility in cancer therapy Asal Fallah-Tafti et al., 2011.

Antioxidant and Anti-inflammatory Applications

  • Research by Koppireddi et al. (2013) on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides revealed compounds with both antioxidant and anti-inflammatory activities. These findings indicate the therapeutic potential of such compounds in treating diseases associated with oxidative stress and inflammation Satish Koppireddi et al., 2013.

Antimicrobial and Antitumor Activities

  • The design and synthesis of thiazole and thiazolidinedione derivatives have been extensively studied for their antimicrobial and antitumor properties. For instance, compounds synthesized by Baviskar et al. (2013) and Yurttaş et al. (2015) were evaluated for their antimicrobial activity and potential antitumor activity, respectively. These studies contribute to the development of new therapeutic agents against various bacterial infections and cancers Bhushan A. Baviskar et al., 2013; L. Yurttaş et al., 2015.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S/c18-10-1-5-12(6-2-10)20-15(22)9-14-16(23)21(17(24)25-14)13-7-3-11(19)4-8-13/h1-8,14H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLCKJKMWXVNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.